![molecular formula C7H6N2O2S B2920905 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione CAS No. 934602-56-9](/img/structure/B2920905.png)
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione
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Overview
Description
“1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione” is a chemical compound with the CAS Number: 934602-56-9 . It has a molecular weight of 182.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione . The InChI Code is 1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10) . The InChI key is XNNDUYCDMJNOMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization
A variety of methods have been developed for synthesizing and characterizing 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues, contributing significantly to the field of organic chemistry and drug design. Brouillette et al. (2009) described the regioselective ring opening of 3-thiaisatoic anhydride using α-amino acids to afford libraries of thieno[2,3-e][1,4]diazepine-2,5-dione analogues in a one-pot process (Brouillette et al., 2009). Similarly, Antolak et al. (2014) explored the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, revealing efficient entry to a drug scaffold with high enantioselectivity (Antolak et al., 2014).
Combinatorial Synthesis and Drug Scaffold Development
Huang and Dömling (2010) discovered a second scaffold of 1,4‐thienodiazepine‐2,5‐diones via a Ugi-Deprotection-Cyclization strategy, demonstrating the compound's potential as a peptidomimetic diazepine structure with diverse applications in medicinal chemistry (Huang & Dömling, 2010).
Structural Analysis and Temperature-Dependent Behavior
Dutkiewicz et al. (2012) conducted a detailed study on the temperature-dependent ordering of the methyl group in the crystal structure of a 1H-thieno[2,3-e][1,4]diazepin-2(3H)-one derivative, providing insights into the molecular structure's stability and reactivity under varying temperature conditions (Dutkiewicz et al., 2012).
Novel Functionalization and Reactivity Studies
Efforts to expand the chemical space and explore new reactivity patterns of thieno[3,2-e][1,4]diazepine-2,5-diones have led to the development of novel derivatives with potential pharmaceutical applications. For example, Fedorov et al. (2021) developed a convenient method for the combinatorial synthesis of substituted thieno[3,2-e][1,4]-diazepine-5,10-diones, demonstrating the compound's versatility and potential for further functionalization (Fedorov et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione are currently unknown. This compound is a relatively new and unexplored entity in the field of medicinal chemistry
Mode of Action
It is hypothesized that it may interact with its targets through hydrogen bonding, given its structural features .
Result of Action
The molecular and cellular effects of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione’s action are currently unknown
properties
IUPAC Name |
3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNDUYCDMJNOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione |
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